(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
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Overview
Description
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H9N3O2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of the Amino Group: The amino group can be introduced through the reaction of the pyrazole derivative with an appropriate amine under mild conditions.
Acetic Acid Derivatization: The pyrazole derivative is then reacted with chloroacetic acid to form the acetic acid derivative.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(3-Amino-1-methyl-1H-pyrazole): A similar compound with a different substitution pattern on the pyrazole ring.
(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride: Another derivative with a different substitution pattern.
Uniqueness
(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
2-(3-amino-4-methylpyrazol-1-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-4-2-9(3-5(10)11)8-6(4)7;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJKHZFTMWQBQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1N)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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